molecular formula C12H15N3O3 B7932777 2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide

2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide

Cat. No.: B7932777
M. Wt: 249.27 g/mol
InChI Key: PSKLVXRJYBIKFM-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide is a chemical compound with a complex structure that includes an amino group, a cyclopropyl group, and a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of cyclopropylamine with 4-nitrobenzyl chloride to form N-cyclopropyl-N-(4-nitrobenzyl)amine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-N-cyclopropyl-N-(4-aminobenzyl)-acetamide.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropyl group may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-cyclopropyl-N-(4-aminobenzyl)-acetamide
  • 2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide

Uniqueness

2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide is unique due to the presence of both a cyclopropyl group and a nitrobenzyl group, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c13-7-12(16)14(10-5-6-10)8-9-1-3-11(4-2-9)15(17)18/h1-4,10H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKLVXRJYBIKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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